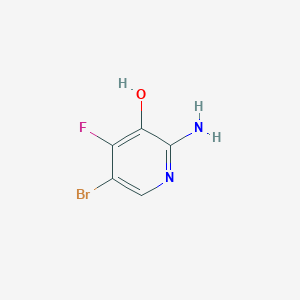

2-Amino-5-bromo-4-fluoropyridin-3-ol

Description

2-Amino-5-bromo-4-fluoropyridin-3-ol (molecular formula: C₅H₄BrFN₂O) is a halogenated pyridine derivative with a hydroxyl group at position 3, amino group at position 2, bromine at position 5, and fluorine at position 2. It is characterized by high purity (97%) and is available in quantities ranging from 100 mg to 1 g for research applications . The compound’s unique substitution pattern makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

2-amino-5-bromo-4-fluoropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFGNFGWVGBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613856 | |

| Record name | 2-Amino-5-bromo-4-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-78-8 | |

| Record name | 2-Amino-5-bromo-4-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-fluoropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, 2-bromo-5-fluoropyridine can be synthesized via ortho-lithiation followed by reaction with trimethylborate . The amino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-fluoropyridin-3-ol may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-fluoropyridin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki coupling reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: Palladium-catalyzed coupling reactions can be employed to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Amino-5-bromo-4-fluoropyridin-3-ol has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

- Drug Development : The compound's structural features allow it to serve as a scaffold for designing novel pharmaceuticals targeting specific biological pathways. The presence of fluorine enhances metabolic stability and bioavailability .

2. Agrochemical Applications

The compound is also explored in the field of agrochemicals:

- Pesticide Development : Its unique chemical properties make it suitable for developing new pesticides with enhanced efficacy against pests while minimizing environmental impact. The incorporation of halogens like bromine and fluorine can improve the binding affinity to biological targets in pests .

3. Material Science

In material science, 2-Amino-5-bromo-4-fluoropyridin-3-ol is used for:

- Synthesis of Functional Materials : The compound can be utilized as a building block for synthesizing advanced materials with specific electronic or optical properties due to its heterocyclic nature .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of 2-Amino-5-bromo-4-fluoropyridin-3-ol against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the amino and hydroxyl groups significantly influenced antibacterial activity, suggesting avenues for optimizing drug candidates .

- Synthesis of Novel Agrochemicals : Research focused on synthesizing new agrochemical agents derived from 2-Amino-5-bromo-4-fluoropyridin-3-ol showed promising results in enhancing pest resistance while reducing toxicity to non-target organisms. This study highlighted the potential for developing safer agricultural practices using fluorinated compounds .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-fluoropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s differentiation from similar pyridine derivatives lies in the type, position, and electronic effects of substituents. Below is a comparative analysis of structurally related compounds:

Impact of Substituents on Physicochemical Properties

- Fluorine vs.

- Nitro Group Effects: Compounds like 2-Amino-5-bromo-3-nitropyridine exhibit higher melting points (208–210°C) due to strong intermolecular interactions from the nitro group, whereas the target compound’s -OH and -F substituents likely reduce thermal stability .

Biological Activity

2-Amino-5-bromo-4-fluoropyridin-3-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-bromo-4-fluoropyridin-3-ol is CHBrFNO, with a molecular weight of approximately 202.99 g/mol. The compound features a pyridine ring substituted with an amino group, a bromine atom at the 5-position, and a fluorine atom at the 4-position, along with a hydroxyl group at the 3-position. This unique structure allows for various chemical interactions, making it a candidate for enzyme inhibition and receptor modulation.

Enzyme Inhibition

Preliminary studies indicate that 2-Amino-5-bromo-4-fluoropyridin-3-ol may act as an enzyme inhibitor . Its structural characteristics suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways. For example, it has been noted for its ability to inhibit specific isozymes of enzymes, which could be relevant in treating diseases linked to enzyme dysregulation .

Case Studies and Research Findings

- Inhibitory Potency : In vitro studies have shown that compounds structurally similar to 2-Amino-5-bromo-4-fluoropyridin-3-ol exhibit IC values ranging from 12.8 to 365 μM against various targets, including proteases involved in disease mechanisms like malaria and Alzheimer’s disease .

- Mechanism of Action : The compound's mechanism involves binding to active sites of enzymes, thereby modulating their activity. This has been demonstrated through fluorescence-based assays where the binding affinity was confirmed by comparing the compound's activity against known inhibitors .

- Virtual Screening Studies : Collaborative virtual screening efforts have identified potential hits from libraries containing imidazo[1,2-a]pyridine derivatives. These studies suggest that variations in substituents can significantly affect biological activity, highlighting the importance of structural modifications in developing effective inhibitors .

Synthesis Methods

The synthesis of 2-Amino-5-bromo-4-fluoropyridin-3-ol can be achieved through several methods:

- Bromination and Fluorination : Starting from pyridinic precursors, bromination followed by fluorination under controlled conditions can yield the desired compound.

- Hydroxylation : The introduction of the hydroxyl group can be performed through nucleophilic substitution reactions or via hydrolysis of corresponding halogenated derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 5-Bromo-6-fluoropyridin-3-amine | 209328-99-4 | 0.73 | Amino group at the 6-position; used in drug synthesis |

| 2-Amino-5-bromo-4-fluoropyridin-3-ol | 1003710-78-8 | 0.69 | Contains an amino group; potential enzyme inhibitor |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 | 0.71 | Carboxylic acid functionality; used in organometallic chemistry |

This table illustrates how structural modifications influence biological activity and application potential across related compounds.

Future Directions

Ongoing research is necessary to elucidate the full range of biological activities associated with 2-Amino-5-bromo-4-fluoropyridin-3-ol. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating specific interactions at the molecular level to better understand how this compound affects enzyme activity.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating diseases linked to enzyme dysfunctions.

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity for further pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.